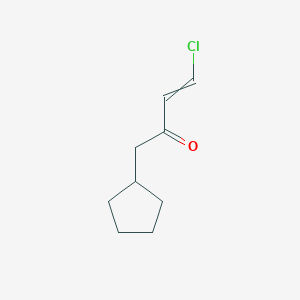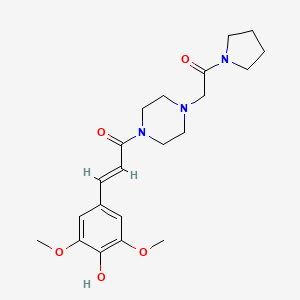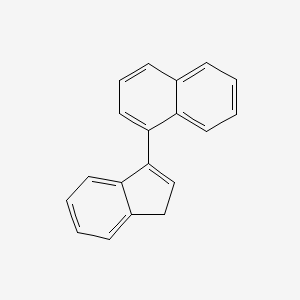
1-(1H-Inden-3-yl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Inden-3-yl)naphthalene is an organic compound with the molecular formula C19H14. It is a fused polycyclic aromatic hydrocarbon, consisting of an indene moiety attached to a naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1H-Inden-3-yl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with indene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-Inden-3-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated aromatic rings.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
1-(1H-Inden-3-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and reactivity.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mécanisme D'action
The mechanism of action of 1-(1H-Inden-3-yl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 1-(2-methyl-1H-inden-4-yl)naphthalene
- 1-(3H-inden-1-yl)naphthalene
- 1-(1,3-Dimethyl-1H-inden-1-yl)naphthalene
Comparison: 1-(1H-Inden-3-yl)naphthalene is unique due to its specific indene and naphthalene fusion, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
57803-93-7 |
|---|---|
Formule moléculaire |
C19H14 |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
1-(3H-inden-1-yl)naphthalene |
InChI |
InChI=1S/C19H14/c1-3-9-16-14(6-1)8-5-11-18(16)19-13-12-15-7-2-4-10-17(15)19/h1-11,13H,12H2 |
Clé InChI |
HXFBWURKBSHKGH-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B14624168.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
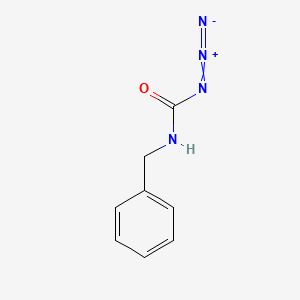
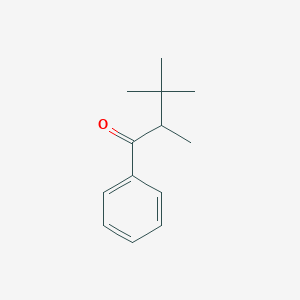
![1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid](/img/structure/B14624184.png)
![4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one](/img/structure/B14624185.png)
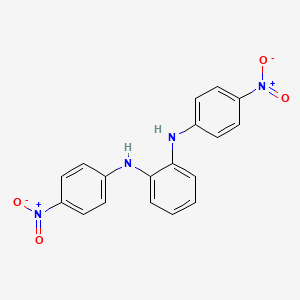


![2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14624211.png)
